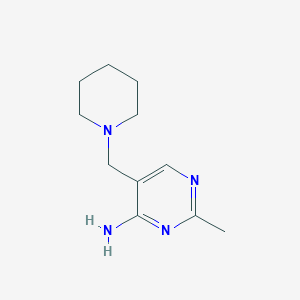

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine

Description

Properties

CAS No. |

103907-66-0 |

|---|---|

Molecular Formula |

C11H18N4 |

Molecular Weight |

206.29 g/mol |

IUPAC Name |

2-methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H18N4/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H2,12,13,14) |

InChI Key |

FBDLQJIDOVIKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and piperidine.

Alkylation: The 2-methylpyrimidine undergoes alkylation with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as pyrimidine-2-carboxylic acid.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives with different nucleophiles.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine is in oncology. Research indicates that compounds of this class can modulate immune responses and act as modulators of prostaglandin E receptors (EP2 and EP4), which are implicated in tumor progression and immune evasion. These compounds may enhance the immune response against tumors, making them suitable for use in combination therapies with existing cancer treatments such as chemotherapy and immunotherapy .

Key Findings:

- Mechanism of Action: The compound acts by reactivating the immune system within the tumor microenvironment, potentially improving the efficacy of other therapeutic agents .

- Cancer Types: It has been suggested for use against various cancers, including melanoma, lung cancer, and gastrointestinal cancers .

Central Nervous System Disorders

Another area where this compound shows promise is in the treatment of central nervous system disorders. The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Allosteric modulation of these receptors can lead to novel therapeutic strategies for conditions such as depression, anxiety, and schizophrenia .

Case Studies:

- Allosteric Modulators: Research has highlighted the development of allosteric modulators based on this pyrimidine scaffold, which could provide new avenues for treating CNS disorders by enhancing or inhibiting receptor activity without directly competing with endogenous ligands .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, indicating the compound's accessibility for research and development purposes.

Synthesis Overview:

- Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.

- Reactions: Key reactions include nucleophilic substitutions and coupling reactions to introduce the piperidine moiety.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Comparative Data Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | Modulation of immune response; inhibition of EP receptors | Enhanced efficacy of existing therapies |

| CNS Disorders | Allosteric modulation of GPCRs | Novel treatment strategies |

| Other Therapeutic Uses | Involvement in pain management and anti-inflammatory effects | Broad therapeutic potential |

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural and functional differences between 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine and related compounds:

*Calculated based on formula C11H19N4.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The thieno-pyrimidine in has a higher XLogP3 (2.4) due to its bromophenyl group, whereas the target compound’s piperidinylmethyl group may reduce logP, improving aqueous solubility .

- Metabolic Stability : Ethyl and methyl groups in 5-ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine () could mitigate oxidative metabolism compared to the target compound’s methyl-piperidine motif .

Biological Activity

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine, also known as 6-Amino-2-methyl-5-(piperidin-1-yl)methylpyrimidin-4(1H)-one, is a pyrimidine derivative that has gained attention in medicinal chemistry for its diverse biological activities. This compound features a unique molecular structure that includes an amino group, a methyl group, and a piperidine moiety, which enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the piperidine ring is significant as it contributes to the compound's pharmacological properties by potentially increasing binding affinity to biological receptors and enzymes.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, have shown promise as anticancer agents. They are known to act as inhibitors of various tyrosine kinases, including VEGFR-2, which plays a critical role in tumor angiogenesis. The structure–activity relationship (SAR) studies highlight that modifications in the piperidine or pyrimidine rings can significantly enhance anticancer activity .

GPR119 Agonism

The compound has been identified as a GPR119 agonist, which is relevant for metabolic diseases such as type 2 diabetes. GPR119 activation leads to increased insulin secretion and reduced glucagon levels, making it a target for diabetes treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target sites, enhancing its pharmacological efficacy.

Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted on similar pyrimidine derivatives. For instance, modifications in substituents at various positions on the pyrimidine ring have resulted in compounds with significantly enhanced activity against cancer cell lines. In one study, compounds with piperidine substituents exhibited improved potency compared to their non-piperidine counterparts .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related pyrimidine derivatives. Some compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions on the piperidine ring showed minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains piperidine; amino group present | GPR119 agonist; VEGFR-2 inhibitor; potential anticancer agent |

| 4-Amino-6-(piperidin-1-yl)pyrimidine | Piperidine; amino group | Antitumor activity |

| N-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole | Similar piperidine structure | Potential CNS activity |

Q & A

Basic Synthesis: What are the key steps and intermediates in synthesizing 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including:

- Intermediate preparation : Starting with piperidine derivatives (e.g., dibenzyl-protected amines) followed by deprotection to yield reactive intermediates like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine .

- Coupling reactions : Condensation of intermediates with pyrimidine scaffolds under controlled conditions (e.g., Pd-catalyzed cross-coupling or nucleophilic substitution).

- Purification and characterization : Use of column chromatography, MS (e.g., ESI+ for m/z confirmation), and ¹H NMR to verify structural integrity .

Advanced Synthesis: How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict transition states, activation energies, and optimal solvent/temperature conditions. For example:

- ICReDD’s approach : Combines computational modeling with experimental validation to reduce trial-and-error steps. Reaction parameters (e.g., Pd catalyst loading, solvent ratios) are refined using data-driven algorithms .

- Case study : Adjusting DME:H₂O ratios in Suzuki-Miyaura couplings to enhance yield and regioselectivity .

Basic Structural Analysis: Which spectroscopic techniques confirm the structure of this compound?

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperidine methyl groups at δ 1.2–2.5 ppm) .

- Mass spectrometry (MS) : ESI+ confirms molecular ion peaks (e.g., m/z 452 [M+H]⁺ for related pyrazino-pyrrolo-pyrimidine derivatives) .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., pyrimidine ring planarity and substituent orientations) .

Advanced Structural Analysis: How do polymorphic forms affect spectral data interpretation?

Polymorphs can alter hydrogen bonding and crystal packing, leading to discrepancies in:

- ¹H NMR shifts : Variations in solvent or crystal environment may split signals (e.g., amine protons in polymorphs of N-(4-chlorophenyl) derivatives ).

- Thermal properties : DSC/TGA profiles distinguish polymorph stability.

- Mitigation : Use single-crystal XRD or variable-temperature NMR to resolve ambiguities .

Basic SAR: How do substituents on the pyrimidine ring influence biological activity?

- Piperidine methylation : Enhances lipophilicity and blood-brain barrier penetration in antimicrobial studies .

- Aromatic substituents : Electron-withdrawing groups (e.g., fluoro, chloro) improve binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

- Aminomethyl groups : Increase solubility and hydrogen-bonding potential, critical for antifungal activity .

Advanced SAR: How can molecular docking guide rational design of derivatives?

- Target identification : Docking into bacterial/fungal enzyme active sites (e.g., cytochrome P450 or carbonic anhydrase) using software like AutoDock or Schrödinger .

- Binding affinity prediction : Analyze interactions (e.g., π-π stacking with phenyl groups, hydrogen bonds with pyrimidine amines) .

- Validation : Correlate computational results with in vitro MIC assays against S. aureus or C. albicans .

Data Contradictions: How to resolve conflicting synthetic yields or spectral data?

- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, reagent purity) .

- Alternative characterization : Use HRMS or 2D NMR (COSY, HSQC) to confirm ambiguous signals .

- Batch analysis : Compare multiple synthetic batches to isolate procedural outliers .

Analytical Validation: What methods ensure purity and structural fidelity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

- Multi-technique correlation : Cross-validate NMR, MS, and XRD data for consistency .

Computational Modeling: How to predict reactivity and stability of derivatives?

- Reactivity : Calculate Fukui indices or LUMO/HOMO energies to identify nucleophilic/electrophilic sites .

- Solubility : Use COSMO-RS simulations to estimate logP and aqueous solubility .

- Stability : Molecular dynamics (MD) simulations assess conformational flexibility under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.